molecular formula C23H30N4O B4654914 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide

2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide

Katalognummer B4654914
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: WYOKFSBHKFEYEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide, commonly known as TAK-242, is a small molecule inhibitor that targets the Toll-like receptor (TLR) signaling pathway. TLRs are a class of receptors that play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential applications in the treatment of various inflammatory and infectious diseases.

Wirkmechanismus

TAK-242 inhibits 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide signaling by binding to the intracellular domain of 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide4, which is responsible for initiating downstream signaling cascades. This prevents the activation of nuclear factor kappa B (NF-κB) and interferon regulatory factors (IRFs), which are transcription factors that regulate the expression of pro-inflammatory cytokines and chemokines. By inhibiting 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide4 signaling, TAK-242 reduces inflammation and prevents tissue damage.
Biochemical and physiological effects:
TAK-242 has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). TAK-242 also reduces the activation of immune cells, such as macrophages and dendritic cells, which play a key role in the innate immune response. In addition, TAK-242 has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-242 is its specificity for 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide4 signaling, which reduces the risk of off-target effects. TAK-242 is also relatively easy to synthesize, making it accessible for laboratory experiments. However, one of the limitations of TAK-242 is its poor solubility, which can make it difficult to administer in vivo. In addition, TAK-242 has a short half-life, which may limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several future directions for research on TAK-242. One area of interest is the development of more potent and selective 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide inhibitors. Another direction is the investigation of TAK-242 in combination with other drugs or therapies, such as antibiotics or immunomodulators. Finally, further studies are needed to explore the potential applications of TAK-242 in other inflammatory and infectious diseases, as well as its safety and efficacy in human clinical trials.

Wissenschaftliche Forschungsanwendungen

TAK-242 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide agonists, thereby reducing inflammation. TAK-242 has been tested in various animal models of inflammatory and infectious diseases, including sepsis, acute lung injury, and viral infections. In these studies, TAK-242 has demonstrated promising results in reducing disease severity and improving survival rates.

Eigenschaften

IUPAC Name

2-(1-ethylpyrazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c1-7-27-14-16(13-24-27)20-12-18(17-10-8-9-11-19(17)25-20)21(28)26-23(5,6)15-22(2,3)4/h8-14H,7,15H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOKFSBHKFEYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-1H-pyrazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.